molecular formula C14H20N2 B3004045 2-Ethyl-1-pentylbenzimidazole CAS No. 476324-86-4

2-Ethyl-1-pentylbenzimidazole

Cat. No.: B3004045
CAS No.: 476324-86-4
M. Wt: 216.328
InChI Key: BJULDONVALVKNJ-UHFFFAOYSA-N
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Description

2-Ethyl-1-pentylbenzimidazole (CAS: 99206-53-8) is a benzimidazole derivative with the molecular formula C₁₄H₂₀N₂ and a molecular weight of 216.32 g/mol . Its structure features a benzimidazole core substituted with an ethyl group at the 2-position and a pentyl chain at the 1-position. Key physicochemical properties include an XLogP3 value of 4.7, indicating high lipophilicity, and one hydrogen bond donor and acceptor each . The compound’s rotatable bond count of 5 suggests moderate flexibility, which may influence its pharmacokinetic behavior.

Properties

IUPAC Name

2-ethyl-1-pentylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-3-5-8-11-16-13-10-7-6-9-12(13)15-14(16)4-2/h6-7,9-10H,3-5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJULDONVALVKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 2-Ethyl-1-pentylbenzimidazole

Chemical Structure and Properties
this compound is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. The molecular formula for this compound is C15H20N2C_{15}H_{20}N_2, and it features a benzimidazole core with ethyl and pentyl substituents that may influence its pharmacological properties.

Biological Activity

Benzimidazole derivatives are widely studied for their biological activities, including:

  • Antimicrobial Activity : Many benzimidazole derivatives exhibit significant antimicrobial effects against bacteria and fungi. The presence of alkyl side chains, such as those in this compound, can enhance membrane permeability, leading to increased efficacy against microbial pathogens.
  • Anticancer Properties : Some studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.
  • Anti-inflammatory Effects : Benzimidazoles have also been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways.

Case Studies

  • Antimicrobial Studies : A study evaluating various benzimidazole derivatives found that compounds with longer alkyl chains demonstrated enhanced antibacterial activity against Gram-positive bacteria. This suggests that this compound may exhibit similar properties, although specific data would be needed for confirmation.
  • Anticancer Activity : In vitro studies on related benzimidazole derivatives have shown promising results in inhibiting the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the disruption of microtubule formation, leading to cell cycle arrest.
  • Inflammation Models : Experimental models have indicated that benzimidazole compounds can reduce inflammation markers in conditions such as arthritis and colitis. These findings suggest potential therapeutic applications in inflammatory diseases.

Data Table

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers in animal models

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Benzimidazole derivatives exhibit diverse pharmacological activities, modulated by substituents at the 1- and 2-positions. Below is a detailed comparison of 2-Ethyl-1-pentylbenzimidazole with structurally related compounds:

Structural Features and Physicochemical Properties
Compound Name Substituents (1- and 2-positions) Molecular Weight (g/mol) XLogP3 Key Functional Groups Reference
This compound 1-Pentyl, 2-Ethyl 216.32 4.7 Alkyl chains
1-(2-Benzylaminophenyl)-2-phenylbenzimidazole 1-(2-Benzylaminophenyl), 2-Phenyl 365.46 ~5.2* Aromatic rings, amine
2-(1-Phenyl-1H-benzimidazol-2-yl)phenol 1-Phenyl, 2-Phenol 286.31 3.8 Hydroxyl, aromatic
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate 1-(2-Hydroxyethyl), 2-Phenyl, 5-Carboxylate 350.38 2.9 Ester, hydroxyl
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole 1-(4-tert-Butylbenzyl), 2-(4-tert-Butylphenyl) 439.62 ~7.0* Bulky tert-butyl groups

*Estimated based on substituent contributions.

Key Observations :

  • Hydrogen Bonding : Derivatives with hydroxyl (e.g., ) or carboxylate groups (e.g., ) exhibit lower XLogP3 values, enhancing aqueous solubility compared to alkyl-substituted analogs.

Key Insights :

  • Antimicrobial Activity : Hydroxyl- and carboxylate-containing derivatives (e.g., ) show promise against pathogens due to polar interactions with microbial enzymes .
  • Therapeutic Trade-offs : While this compound’s lipophilicity may enhance blood-brain barrier penetration, it could limit solubility, necessitating formulation optimization .

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